molecular formula C18H15BrN2O3 B12008899 4-Methyl-1-(2-(2-nitrophenyl)-2-oxoethyl)quinolinium bromide

4-Methyl-1-(2-(2-nitrophenyl)-2-oxoethyl)quinolinium bromide

Katalognummer: B12008899
Molekulargewicht: 387.2 g/mol
InChI-Schlüssel: KTYGSBKNQZOSLP-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of SALOR-INT L450065-1EA involves several steps. One common method includes the reaction of quinoline derivatives with nitrophenyl compounds under specific conditions to form the desired product. The reaction typically requires a solvent such as ethanol or methanol and may involve catalysts to enhance the reaction rate. Industrial production methods often involve scaling up these laboratory procedures while ensuring purity and yield through optimized reaction conditions and purification techniques .

Analyse Chemischer Reaktionen

SALOR-INT L450065-1EA undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

SALOR-INT L450065-1EA has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of SALOR-INT L450065-1EA involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

SALOR-INT L450065-1EA can be compared with other similar compounds such as SALOR-INT L147656-1EA and SALOR-INT L455091-1EA. These compounds share similar structural features but may differ in their specific functional groups and reactivity. The uniqueness of SALOR-INT L450065-1EA lies in its specific nitrophenyl and quinolinium moieties, which confer distinct chemical and biological properties .

Eigenschaften

Molekularformel

C18H15BrN2O3

Molekulargewicht

387.2 g/mol

IUPAC-Name

2-(4-methylquinolin-1-ium-1-yl)-1-(2-nitrophenyl)ethanone;bromide

InChI

InChI=1S/C18H15N2O3.BrH/c1-13-10-11-19(16-8-4-2-6-14(13)16)12-18(21)15-7-3-5-9-17(15)20(22)23;/h2-11H,12H2,1H3;1H/q+1;/p-1

InChI-Schlüssel

KTYGSBKNQZOSLP-UHFFFAOYSA-M

Kanonische SMILES

CC1=CC=[N+](C2=CC=CC=C12)CC(=O)C3=CC=CC=C3[N+](=O)[O-].[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.